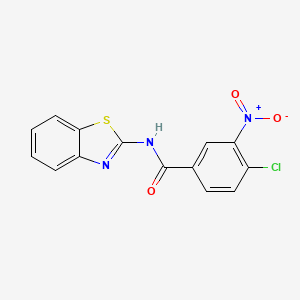

![molecular formula C18H17N3O2S B2764494 (E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide CAS No. 1904632-70-7](/img/structure/B2764494.png)

(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

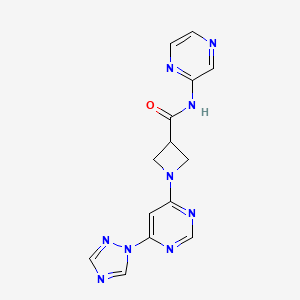

The compound “(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It is part of a class of compounds that have been found to inhibit Mycobacterium tuberculosis bd oxidase . This makes it a potential candidate for drug development, especially in the context of targeting energy metabolism .

科学的研究の応用

Anticancer Properties

Thieno[3,2-d]pyrimidines have garnered attention due to their potential as anticancer agents. Research suggests that derivatives of this class exhibit cytotoxic effects against various cancer cell lines. Specifically, the compound may inhibit cancer cell growth, induce apoptosis, and interfere with tumor progression .

EZH2 Inhibition

Recent studies have explored the use of thieno[3,2-d]pyrimidine derivatives as inhibitors of enhancer of zeste homolog 2 (EZH2). EZH2 plays a crucial role in epigenetic regulation, and its dysregulation is associated with cancer. The compound’s structural modifications from tazemetostat (an EZH2 inhibitor) could enhance its potency against EZH2, making it a potential therapeutic candidate .

Synthetic Methods and Novel Approaches

Researchers have developed synthetic approaches to access thieno[3,2-d]pyrimidines. These methods involve cyclization reactions, such as the Paal–Knorr reaction using phosphorus pentasulfide (P4S10) as a sulfurizing agent. Additionally, the reaction of thioglycolic acid derivatives with α,β-acetylenic esters leads to 3-hydroxy-2-thiophene carboxylic derivatives, which can serve as precursors for thieno[3,2-d]pyrimidines .

Biological Activities Beyond Cancer

Apart from anticancer properties, thieno[3,2-d]pyrimidines exhibit diverse biological activities. These include anti-inflammatory, antimicrobial, and antiviral effects. Researchers continue to explore their potential in various therapeutic areas .

Structure-Activity Relationships (SAR) Studies

Understanding the structure-activity relationships of thieno[3,2-d]pyrimidines is crucial for optimizing their pharmacological properties. Researchers investigate how specific substitutions affect biological activity, solubility, and binding affinity to relevant targets .

Drug Design and Optimization

Given the promising biological activities, medicinal chemists are actively designing and optimizing thieno[3,2-d]pyrimidine-based compounds. Rational modifications can enhance selectivity, bioavailability, and safety profiles, leading to potential drug candidates .

作用機序

特性

IUPAC Name |

(E)-2-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-13(11-14-5-3-2-4-6-14)17(22)19-8-9-21-12-20-15-7-10-24-16(15)18(21)23/h2-7,10-12H,8-9H2,1H3,(H,19,22)/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRHNCTPTAQYAGC-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=CC=C1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=CC=C1)/C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-3-phenylacrylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Methyl-1,1-dioxothian-4-yl)methyl]prop-2-enamide](/img/structure/B2764411.png)

![2-(4-ethoxyphenyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2764412.png)

![1-[(2-Chloro-4-methylphenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B2764415.png)

![4-tert-butyl-N-[[4-(3,4-dichlorophenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2764417.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2764418.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2764421.png)

![3-[(2-chloroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2764422.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(furan-2-yl)-3-hydroxypropyl)urea](/img/structure/B2764430.png)

![4-(3-Chlorophenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2764431.png)